molecular formula C19H21N5O3 B5568012 N-[2-(5-环丙基-1,2,4-恶二唑-3-基)乙基]-3-(3-甲氧基苯基)-N-甲基-1H-吡唑-5-甲酰胺

N-[2-(5-环丙基-1,2,4-恶二唑-3-基)乙基]-3-(3-甲氧基苯基)-N-甲基-1H-吡唑-5-甲酰胺

货号 B5568012
分子量: 367.4 g/mol
InChI 键: AXSXUBOTUINBNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals that are significant in medicinal chemistry due to their complex structure and potential biological activities. Compounds with similar structural motifs, such as pyrazole and oxadiazole derivatives, are frequently explored for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclization, condensation, and functional group transformations. For example, the synthesis of pyrazole derivatives can be achieved through the reaction of corresponding hydrazides with various carbonyl compounds under specific conditions, indicating the importance of precise control over reaction parameters to achieve desired products (Goulioukina et al., 2016)(Goulioukina, 2016).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is often characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms and the stereochemistry of the molecules. For instance, X-ray crystallography has been utilized to determine the structure of novel pyrazole derivatives, confirming the expected molecular geometry and facilitating further studies on their properties (Kumara et al., 2018)(Kumara, 2018).

科学研究应用

合成和细胞毒性

已合成结构元件类似于指定化学物质(如含有吡唑和恶二唑环)的化合物,并评估了其对各种癌细胞系的细胞毒活性。例如,已合成新型吡唑并[1,5-a]嘧啶和相关的席夫碱,并显示出对人癌细胞系(包括结肠癌、肺癌、乳腺癌和肝癌)的体外细胞毒活性。合成涉及与各种试剂的缩合反应和环缩合反应,表明了通过这些核心的结构修饰来开发抗癌剂的潜力 (Hassan、Hafez、Osman 和 Ali,2015 年)

抗菌活性

研究还扩展到含有恶二唑环的化合物的抗菌应用。一项研究合成了新型(4-甲氧基苯基)-四氢吡喃取代的 1,3,4-恶二唑,证明了它们的抗菌活性。这表明结构相似的化合物在开发新型抗菌剂中具有潜在用途,突出了恶二唑部分在增强抗菌功效中的重要性 (Aghekyan 等人,2020 年)

抗糖尿病筛选

通过体外筛选(如 α-淀粉酶抑制试验)评估了含有恶二唑环的衍生物的抗糖尿病特性。这表明在治疗糖尿病或相关代谢紊乱方面具有潜在应用,展示了与这些化学结构相关的广泛药理活性 (Lalpara、Vachhani、Hadiyal、Goswami 和 Dubal,2021 年)

属性

IUPAC Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-24(9-8-17-20-18(27-23-17)12-6-7-12)19(25)16-11-15(21-22-16)13-4-3-5-14(10-13)26-2/h3-5,10-12H,6-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSXUBOTUINBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NOC(=N1)C2CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。